1,5-Diaminoimidazole-4-carboximidoyl cyanide
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Overview
Description
1,5-Diaminoimidazole-4-carboximidoyl cyanide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diaminoimidazole-4-carboximidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,5-Diaminoimidazole-4-carboximidoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction might yield simpler imidazole derivatives.
Scientific Research Applications
1,5-Diaminoimidazole-4-carboximidoyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties, such as catalysts and dyes.
Mechanism of Action
The mechanism by which 1,5-Diaminoimidazole-4-carboximidoyl cyanide exerts its effects is not well-documented. it is likely to interact with various molecular targets and pathways, similar to other imidazole derivatives. For example, it might inhibit specific enzymes or modulate signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminoimidazole: Similar in structure but lacks the carboximidoyl cyanide group.
4,5-Diaminoimidazole: Similar in structure but has different substitution patterns.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different structural features.
Uniqueness
1,5-Diaminoimidazole-4-carboximidoyl cyanide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives might not be suitable .
Properties
CAS No. |
141563-07-7 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.145 |
IUPAC Name |
(2Z)-2-amino-2-(1-amino-5-iminoimidazol-4-ylidene)acetonitrile |
InChI |
InChI=1S/C5H6N6/c6-1-3(7)4-5(8)11(9)2-10-4/h2,8H,7,9H2/b4-3-,8-5? |
InChI Key |
MACVNLUZTYIQGX-CNKSLCODSA-N |
SMILES |
C1=NC(=C(C#N)N)C(=N)N1N |
Synonyms |
1H-Imidazole-4-acetonitrile,1,5-diamino-alpha-imino-(9CI) |
Origin of Product |
United States |
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